2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-2,3-dihydro-1H-benzimidazole
Overview
Description
2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-2,3-dihydro-1H-benzimidazole is a useful research compound. Its molecular formula is C25H26N4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.21574685 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity
A novel series of compounds, including those with N-methylpiperazine substituents similar to the structure of interest, have shown promising activity against a wide range of cancer lines. Specifically, a mixture of regioisomers demonstrated a highly selective cytotoxic effect against human lung adenocarcinoma cells. The mechanism of action is thought to involve the arrest of the cell cycle, inhibition of DNA synthesis, and induction of mitochondrial apoptosis, marking them as potential new anticancer agents (Mamedov et al., 2022).
Corrosion Inhibition
Benzimidazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating significant efficiency in protecting the material. This suggests potential industrial applications in safeguarding metals against corrosion, thereby extending the lifespan of metal structures in corrosive conditions (Yadav et al., 2016).
Antifungal and Antibacterial Properties
Several studies have synthesized benzimidazole derivatives to evaluate their antifungal and antibacterial activities. These compounds have been found effective against Candida, Aspergillus, dermatophytes, and various bacterial strains, indicating their potential as new antimicrobial agents (Khabnadideh et al., 2012). Additionally, certain benzimidazoles are effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of potential antibacterial applications (He et al., 2003).
Antidepressant-like Effects
The investigation into the antidepressant-like activity of some benzimidazolepiperidine derivatives has shown promising results in in-vivo experimental methods. These studies suggest the therapeutic potential of compounds carrying benzimidazole and piperidine rings, emphasizing the importance of these pharmacophore groups in drug design, particularly for the treatment of depression (Turan et al., 2019).
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-methyl-1,2-dihydrobenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4/c1-27-23-13-7-6-12-22(23)26-25(27)29-16-14-28(15-17-29)24-20-10-4-2-8-18(20)19-9-3-5-11-21(19)24/h2-13,24-26H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBQSFLRKCWXAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C21)N3CCN(CC3)C4C5=CC=CC=C5C6=CC=CC=C46 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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